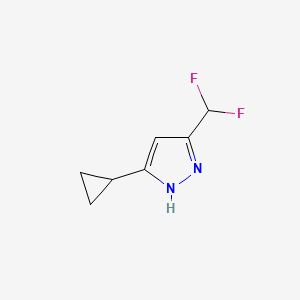

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

説明

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS: 1062296-03-0) is a fluorinated pyrazole derivative with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol. Its structure features a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position of the pyrazole ring. The compound’s SMILES notation is C1CC1C2=CC(=NN2)C(F)F, and its InChIKey is QOGBWRRHJQSLCY-UHFFFAOYSA-N . The cyclopropyl group introduces steric constraints, while the difluoromethyl substituent contributes unique electronic effects, influencing reactivity and biological interactions .

Structure

3D Structure

特性

IUPAC Name |

5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGBWRRHJQSLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428075 | |

| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042768-00-2, 1062296-03-0 | |

| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrazone Formation

- Starting Materials: Para-substituted benzaldehyde or phenyl alkyl ketone derivatives.

- Reagents: Alkyl hydrazine compounds (e.g., cyclopropyl hydrazine).

- Reaction: Condensation reaction between the carbonyl compound and hydrazine to form hydrazone intermediates.

- Conditions: Typically conducted in aqueous or organic solvents under mild heating.

This step forms the hydrazone compound, which is a key intermediate for subsequent fluorine incorporation.

Fluorine-Containing Intermediate Synthesis

- Reagents: Fluoroacetyl halide derivatives (e.g., difluoroacetyl chloride).

- Reaction: The hydrazone intermediate reacts with fluoroacetyl halides to introduce the difluoromethyl group.

- Outcome: Formation of fluorine-containing intermediates with a structure amenable to pyrazole ring closure.

This step is crucial for incorporating the difluoromethyl moiety at the 5-position of the pyrazole ring.

Pyrazole Ring Closure

- Method: Acid-catalyzed hydrolysis of the fluorine-containing intermediate.

- Result: Cyclization occurs, closing the pyrazole ring to generate 3-fluoroalkyl-1-methylpyrazole derivatives.

- Conditions: Acidic medium, often with controlled temperature to optimize yield and purity.

This step forms the heterocyclic pyrazole core with the desired substitution pattern.

Functional Group Transformations

- Hydrolysis/Acidification: Under alkaline conditions followed by acidification, the intermediate is converted to pyrazole carboxylic acid derivatives.

- Oxidation: Sodium hypochlorite or sodium hypobromite can be used to oxidize intermediates to the corresponding carboxylic acids.

- Purification: The final compound is isolated with high purity and minimal isomer formation.

These transformations finalize the structure of this compound and its carboxylic acid derivatives.

Alternative Synthetic Routes and Catalytic Methods

- 1,3-Diketone Condensation: Pyrazole rings can also be synthesized by cyclocondensation of 1,3-diketones with hydrazine derivatives. This method is rapid and yields polysubstituted pyrazoles with high efficiency.

- Acetylenic Ketones: Reaction of hydrazines with acetylenic ketones can yield pyrazoles, though regioisomer mixtures may form and require separation.

- Catalyst-Assisted Synthesis: Use of catalysts such as nano-ZnO or copper triflate with ionic liquids has been reported to improve yields and selectivity in pyrazole synthesis.

These alternative methods provide flexibility in synthetic design depending on the target substitution pattern and scalability requirements.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Hydrazone Formation | Para-substituted benzaldehyde or ketone | Alkyl hydrazine, aqueous/organic solvent | Hydrazone intermediate | High yield, mild conditions |

| 2 | Fluorination | Hydrazone intermediate | Difluoroacetyl halide derivatives | Fluorine-containing intermediate | Efficient fluorine incorporation |

| 3 | Cyclization (Ring Closure) | Fluorine-containing intermediate | Acid hydrolysis | 3-Fluoroalkyl-1-methylpyrazole derivatives | High regioselectivity, no isomers |

| 4 | Hydrolysis/Oxidation | Pyrazole derivatives | NaOH (alkaline hydrolysis), NaOCl/NaOBr (oxidation) | Pyrazole carboxylic acid derivatives | High purity, industrially scalable |

Research Findings and Industrial Relevance

- The patented process optimizes the synthesis by minimizing reaction steps and avoiding isomer formation, which is critical for pharmaceutical quality control.

- Use of 40% aqueous alkyl hydrazine solution reduces reagent excess and improves safety for industrial production.

- The synthetic route is adaptable to various substituents, including cyclopropyl and difluoromethyl groups, enabling diverse pyrazole derivatives.

- Catalytic methods and green chemistry protocols have been developed to enhance yield and reduce environmental impact.

化学反応の分析

Types of Reactions

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of difluoromethyl-substituted pyrazoles.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学的研究の応用

Chemistry

- Building Block : Utilized as a precursor for synthesizing more complex molecules.

- Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Biology

- Bioactive Compound : Investigated for antimicrobial and anticancer properties. The difluoromethyl group enhances binding affinity to biological targets.

Medicine

- Drug Development : Explored as a scaffold for designing new pharmaceuticals. Its unique structure may lead to novel therapeutic agents.

Industry

- Agrochemicals : Utilized in the development of pesticides and herbicides due to its biological activity.

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole exhibits significant biological activities:

- Antimicrobial Activity : Effective against various pathogenic bacteria and fungi.

- Anticancer Activity : Demonstrates potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies

Several studies highlight the efficacy of this compound:

- Antifungal Activity : Derivatives showed significant inhibition of mycelial growth against phytopathogenic fungi, outperforming traditional agents.

- Anti-inflammatory Effects : Reduced pro-inflammatory cytokine production in vitro, indicating potential for anti-inflammatory applications.

作用機序

The mechanism of action of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its desired effects.

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at the 3- and 5-positions of the pyrazole ring. A comparison is summarized in Table 1.

Table 1: Substituent Variations and Properties of Pyrazole Analogues

*Similarity scores based on structural and functional group alignment .

Key Observations:

- Lipophilicity : Trifluoromethyl analogues exhibit higher logP values than difluoromethyl derivatives, impacting membrane permeability .

生物活性

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a cyclopropyl group and a difluoromethyl group. The synthesis typically involves multi-step reactions, beginning with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and difluoromethyl substituents. Common synthetic routes include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes under acidic conditions.

- Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions using diazo compounds.

- Difluoromethyl Group Addition : Often performed via nucleophilic substitution reactions involving fluorinated reagents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. For example, one study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 12.5 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of pyrazole derivatives, including this compound, were tested for their ability to inhibit cancer cell proliferation. It was found to induce apoptosis in cancer cell lines, with mechanisms likely involving the inhibition of key signaling pathways such as BRAF and EGFR .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It has been shown to modulate receptor activity, which can alter downstream signaling pathways crucial for cell survival and proliferation.

- DNA Interaction : Some studies suggest that it may intercalate into DNA, impacting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antifungal Activity : In a study assessing antifungal properties, derivatives of this compound showed significant inhibition of mycelial growth against several phytopathogenic fungi, outperforming traditional antifungal agents .

- Anti-inflammatory Effects : Another investigation revealed that the compound could reduce pro-inflammatory cytokine production in vitro, indicating potential for anti-inflammatory applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| (Z)-5-(4-chlorophenyl)-1H-pyrazole | Low | Moderate | DNA intercalation |

| (Z)-5-(phenyl)-1H-pyrazole | High | Low | Enzyme inhibition |

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclopropane ring introduction and difluoromethylation. For example, cyclopropyl groups can be introduced via cyclization of enaminones or hydrazine derivatives, while difluoromethylation may employ reagents like Selectfluor or boron trifluoride etherate to stabilize intermediates . Diazonium salt formation (using nitrites and BF₃ catalysis) is also a critical step for regioselective functionalization .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include ¹H/¹³C NMR for substituent identification (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, difluoromethyl as a triplet near δ 5.5 ppm), FT-IR for functional group analysis (C-F stretching ~1100 cm⁻¹), and HRMS for molecular weight confirmation. X-ray crystallography may resolve structural ambiguities, particularly for regiochemistry .

Q. What are the challenges in achieving high purity during synthesis, and how are they mitigated?

Impurities often arise from byproducts like regioisomers or unreacted intermediates. Purification strategies include cold filtration (to remove insoluble salts), column chromatography (silica gel with ethyl acetate/hexane), and recrystallization using polar aprotic solvents. Monitoring reaction progress via TLC or HPLC is critical .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during derivative synthesis?

Regioselectivity is influenced by electronic and steric factors. Catalysts like BF₃·Et₂O direct electrophilic substitution to the 5-position, while bulky substituents on the pyrazole ring favor functionalization at the 3-position. Computational modeling (DFT) predicts transition states to optimize reaction conditions .

Q. What role does the difluoromethyl group play in biological activity?

The difluoromethyl group enhances lipophilicity and metabolic stability by resisting oxidative degradation. It also modulates electron density, improving interactions with hydrophobic enzyme pockets (e.g., antifungal targets like CYP51). Comparative studies with non-fluorinated analogs show reduced activity, confirming its importance .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include standardized bioassays (e.g., MIC for antifungals), SAR studies to isolate substituent effects, and crystallographic analysis of compound-target complexes. Cross-validation with in silico docking (e.g., AutoDock Vina) reduces false positives .

Q. What strategies are effective for introducing electron-withdrawing groups at the 5-position?

Directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective functionalization. For example, bromination at the 4-position of 1-methyl-5-(trifluoromethyl)pyrazole followed by Suzuki coupling introduces aryl groups. Reductive debromination preserves the core structure .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl ring’s strain increases reactivity in Heck or Sonogashira couplings , but its electron-withdrawing nature may deactivate the pyrazole ring. Pre-functionalization with electron-donating groups (e.g., methyl) balances reactivity. Stability under Pd catalysis requires inert atmospheres and low temperatures .

Q. What computational methods predict the compound’s biological targets?

Molecular docking (e.g., Glide, GOLD) simulates binding to targets like kinases or CYP450 enzymes. Pharmacophore modeling identifies essential interactions (e.g., hydrogen bonds with difluoromethyl), while MD simulations assess binding stability. Validation with in vitro assays (e.g., enzyme inhibition) confirms predictions .

Q. How to design stability studies under varying conditions?

Accelerated stability testing involves exposing the compound to pH gradients (1–13), thermal stress (40–80°C), and UV light . HPLC monitors degradation products, while Arrhenius plots predict shelf life. Solvent choice (e.g., DMSO for stock solutions) prevents hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。